molecular formula C7H6ClNO4S B1345748 4-Chloro-2-nitrophenyl methyl sulfone CAS No. 2163-97-5

4-Chloro-2-nitrophenyl methyl sulfone

Cat. No.: B1345748
CAS No.: 2163-97-5
M. Wt: 235.65 g/mol
InChI Key: RAXJLPRGSRMIGR-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl methyl sulfone is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position

Scientific Research Applications

4-Chloro-2-nitrophenyl methyl sulfone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-nitrophenyl methyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with FAD-dependent monooxygenases, which catalyze the conversion of this compound to other compounds . These interactions are crucial for the compound’s role in biochemical pathways and its overall function in biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the expression of specific genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . These binding interactions and enzyme modulations result in changes in gene expression and overall cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound can result in alterations in cellular function, which are crucial for its application in various biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is vital for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in these pathways is critical for its function in biochemical reactions and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are crucial for its function and effectiveness in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrophenyl methyl sulfone typically involves the nitration of 4-chlorophenyl methyl sulfone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:

4-Chlorophenyl methyl sulfone+HNO34-Chloro-2-nitrophenyl methyl sulfone+H2O\text{4-Chlorophenyl methyl sulfone} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Chlorophenyl methyl sulfone+HNO3​→4-Chloro-2-nitrophenyl methyl sulfone+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrophenyl methyl sulfone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-Chloro-2-aminophenyl methyl sulfone.

    Substitution: Various substituted phenyl methyl sulfones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrophenyl methyl sulfone
  • 4-Methoxy-3-nitrophenyl methyl sulfone
  • 4-Nitrophenyl methyl sulfone

Uniqueness

4-Chloro-2-nitrophenyl methyl sulfone is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring

Properties

IUPAC Name

4-chloro-1-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXJLPRGSRMIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062227
Record name 4-Chloro-2-nitrophenyl methyl sulfone
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-97-5
Record name 4-Chloro-1-(methylsulfonyl)-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro-
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Record name 4-Chloro-2-nitrophenyl methyl sulfone
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Record name 4-chloro-2-nitrophenylmethyl sulphone
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Record name 4-Chloro-2-nitrophenyl methyl sulfone
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